3-O-Benzyl-1,2,5,6-di-O-cyclohexylidene-alpha-D-glucofuranose
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Description
3-O-Benzyl-1,2:5,6-di-O-cyclohexylidene-alpha-D-glucofuranose is a remarkable and indispensable compound that serves as a pivotal constituent for the creation of groundbreaking pharmaceuticals and carbohydrate-based medicinal wonders . It showcases its distinctive architecture and unrivaled reactivity .
Molecular Structure Analysis
The molecular structure of this compound is quite unique. It has a molecular weight of 350.41 . The IUPAC name is (3aR,5R,6S,6aR)-6-(benzyloxy)-5-(®-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,2-d][1,3]dioxole .Chemical Reactions Analysis
One of the key chemical reactions involving this compound is the visible-light-mediated oxidative debenzylation . This reaction has been studied extensively and the details can be found in the referenced paper .Physical And Chemical Properties Analysis
This compound has a molecular weight of 350.41 . It is stored at ambient temperature .Safety And Hazards
The safety data sheet (SDS) for this compound indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-10-18(11-5-1)16-26-21-20(19-17-27-24(29-19)12-6-2-7-13-24)28-23-22(21)30-25(31-23)14-8-3-9-15-25/h1,4-5,10-11,19-23H,2-3,6-9,12-17H2/t19-,20-,21+,22-,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEPJJXLQXXGMV-XNBWIAOKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OCC(O2)C3C(C4C(O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)OC[C@@H](O2)[C@@H]3[C@@H]([C@@H]4[C@H](O3)OC5(O4)CCCCC5)OCC6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601168273 |
Source
|
Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,5R,6S,6aR)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]-6-phenylmethoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane] | |
CAS RN |
13322-88-8 |
Source
|
Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13322-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2:5,6-Di-O-cyclohexylidene-3-O-(phenylmethyl)-α-D-glucofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601168273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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